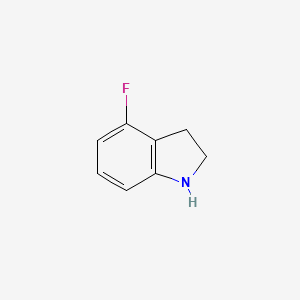

4-Fluoroindoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQOXZRRFDMQKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585690 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552866-98-5 | |

| Record name | 4-Fluoro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Fluoroindoline and Its Formation

Elucidation of Reaction Pathways for Fluorination and Cyclization

The formation of the fluorinated indoline (B122111) scaffold is typically achieved through strategic fluorination and cyclization steps. The sequence and nature of these steps define the reaction pathway, which can vary significantly depending on the starting materials and reaction conditions.

Reactive intermediates play a pivotal role in the construction of the 4-fluoroindoline core. Among the most significant are difluorocarbene (:CF₂) and various radical species.

Difluorocarbene (:CF₂) is a highly reactive intermediate that can serve as a C1 synthon for building the indole (B1671886) ring while simultaneously introducing a fluorine atom. nih.govnumberanalytics.comchinesechemsoc.org It is typically generated in situ from precursors like halodifluoroalkylative reagents. nih.gov Mechanistic studies suggest that in the synthesis of 2-fluoroindoles from ortho-vinylanilines, the reaction proceeds through the trapping of difluorocarbene by the aniline (B41778) nitrogen. nih.gov This is followed by an intramolecular cyclization. nih.gov A similar principle is observed in the synthesis of 3-fluorinated oxindoles from 2-aminoarylketones, where :CF₂ reacts with the amino group to initiate a cascade of events leading to the final product. chinesechemsoc.org The electrophilic nature of difluorocarbene, with its singlet ground state, makes it highly susceptible to attack by nucleophiles like the amine group in aniline derivatives. numberanalytics.com

Radical intermediates offer an alternative pathway to the indoline skeleton. The synthesis of indolines from o-aminobenzylidine N-tosylhydrazones has been shown to proceed through a cobalt(III)–carbene radical intermediate. d-nb.info A key step in this mechanism is a rapid intramolecular 1,5-hydrogen atom transfer (1,5-HAT), which forms a more stabilized radical intermediate that subsequently leads to the formation of the indoline ring. d-nb.info The success of this transformation is highly dependent on the resonance stabilization of the radical intermediates. d-nb.info Radical substitution reactions, which proceed through initiation, propagation, and termination steps, are a fundamental process in these syntheses. numberanalytics.com Metallic oxidants can be employed to generate radical intermediates from precursors like β-keto acids or cyclopropanols, which can then participate in intermolecular addition reactions.

Many synthetic routes to fluorinated indoles are designed as multi-step sequences, allowing for controlled construction of the molecule. A common strategy for the synthesis of 4-fluoroindole (B1304775) involves starting with a pre-fluorinated benzene (B151609) ring, such as 2-fluoro-6-nitrotoluene (B1294474). google.com This is followed by a series of discrete, sequential reactions:

Condensation: The initial step involves the condensation of 2-fluoro-6-nitrotoluene with an acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a key enamine intermediate, (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinamine. google.com

Reductive Cyclization: The nitro group of the intermediate is then reduced to an amine, typically using catalytic hydrogenation (e.g., with Pd/C). This newly formed amine undergoes a simultaneous intramolecular cyclization by attacking the enamine, leading to the formation of the indole ring and yielding 4-fluoroindole. google.comdiva-portal.org

Another stepwise approach involves the formation of 2-fluoroindoles from ortho-vinylanilines and a difluorocarbene source. Mechanistic studies indicate a process that can be broken down into the following key steps:

Difluorocarbene Trapping: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the in situ generated difluorocarbene. nih.gov

Intramolecular Michael Addition: The initial adduct then undergoes an intramolecular Michael addition. nih.gov

C-F Bond Cleavage: The final step involves the cleavage of a Csp³-F bond to yield the 2-fluoroindole product. nih.gov

The table below summarizes a representative stepwise synthesis of 4-fluoroindole.

Table 1: Stepwise Synthesis of 4-Fluoroindole

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 2-Fluoro-6-nitrotoluene, DMF-DMA | Condensation | (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylvinamine |

| 2 | Intermediate from Step 1, H₂/Pd-C | Nitro-reduction and Indole-forming cyclization | 4-Fluoroindole |

Data derived from patent CN103420892A. google.com

Cascade reactions, where a series of intramolecular transformations occur in a single operation without isolating intermediates, provide an efficient pathway to complex molecules like fluorinated indolines. researchgate.net The synthesis of 2-fluoroindoles from ortho-vinylanilines and difluorocarbene is described as a cascade process involving difluorocarbene-trapping and an intramolecular Michael addition. nih.gov

Gold-catalyzed reactions of 2-alkynylanilines with electrophilic fluorinating agents like Selectfluor exemplify a tandem cycloisomerization/fluorination cascade. beilstein-journals.orgbeilstein-journals.org This process allows for the direct construction of 3-fluoroindoles and 3,3-difluoro-3H-indoles. beilstein-journals.orgresearchgate.net The mechanism is proposed to involve an initial aminoauration of the alkyne, followed by oxidation and fluorination steps. beilstein-journals.org

Another innovative cascade is the "cut-to-fuse" strategy, which begins with the fluorinative C-C bond cleavage of a cyclic β-diketone. researchgate.net The resulting linear intermediate, containing an ortho-nitro aryl moiety, then undergoes a reductive cyclization and amidation sequence to reconstruct the ring system into a fluorinated dihydropyrido[1,2-a]indolone. researchgate.net

Stepwise Reaction Mechanisms

Influence of Catalysis on Reaction Mechanisms

Catalysis is fundamental to the synthesis of this compound, providing alternative reaction pathways with lower activation energies and enabling control over selectivity. saskoer.ca Both metal-based and metal-free catalytic systems have been developed, each influencing the reaction mechanism in distinct ways.

Transition metals are widely used to catalyze the formation of the indole and indoline rings through various mechanisms. mdpi.commdpi.com

Palladium (Pd): Palladium catalysts are frequently used for C-H activation and cross-coupling reactions. mdpi.com In the synthesis of 2-fluoroindoles from 1-halo-2-(2,2-difluorovinyl)benzene and primary arylamines, a Pd-catalyzed Buchwald-Hartwig coupling first forms a 2-amino-(2,2-difluorovinyl)benzene intermediate. nih.gov This intermediate then cyclizes via a base-promoted intramolecular nucleophilic attack and subsequent β-fluoride elimination. nih.gov

Cobalt (Co): Cobalt complexes can catalyze indoline synthesis through a metalloradical pathway. d-nb.infonih.gov The mechanism involves the formation of a cobalt(III)-carbene radical, which facilitates an intramolecular 1,5-hydrogen atom transfer (1,5-HAT) from a benzylic C-H bond, followed by a radical rebound step to close the ring. d-nb.info

Gold (Au): Gold catalysts are particularly effective in activating alkynes. beilstein-journals.orgbeilstein-journals.org In the synthesis of fluorinated indoles from 2-alkynylanilines, the Au(I) or Au(III) catalyst activates the alkyne for nucleophilic attack by the aniline nitrogen (aminoauration). This initiates a cascade of cyclization and fluorination to yield the product. beilstein-journals.orgbeilstein-journals.org

Silver (Ag): Silver salts such as Ag₂CO₃ can catalyze the cyclization/fluorination of 2-alkynylanilines in the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI) to produce 3,3-difluoro-2-substituted-3H-indoles. researchgate.net

Rhodium (Rh): Rhodium catalysts have been used in domino addition-arylation reactions to form fluorinated oxindoles. researchgate.net In the synthesis of indoles from meta-substituted imidamides, a 3-fluoro derivative was found to exclusively yield 4-fluoroindole, highlighting the directing effect of the fluorine substituent under rhodium catalysis. mdpi.com

The table below summarizes various metal-catalyzed approaches to fluorinated indoles and their proposed mechanistic features.

Table 2: Overview of Metal-Catalyzed Mechanisms for Fluorinated Indole/Indoline Synthesis

| Metal Catalyst | Reaction Type | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Palladium (Pd) | Buchwald-Hartwig / Cyclization | C-N coupling, intramolecular nucleophilic attack, β-fluoride elimination | nih.gov |

| Cobalt (Co) | Radical C-H Amination | Carbene radical formation, 1,5-HAT, radical rebound | d-nb.info |

| Gold (Au) | Tandem Cyclization/Fluorination | Amino-auration of alkyne, oxidation, fluorination cascade | beilstein-journals.orgbeilstein-journals.org |

| Silver (Ag) | Cyclization/Fluorination | Tandem reaction with electrophilic fluorine source | researchgate.net |

| Rhodium (Rh) | C-H Activation/Cyclization | C-H activation, cyclization, denitrosation | researchgate.netmdpi.com |

To avoid the cost and potential toxicity of heavy metals, metal-free catalytic systems have been developed. These reactions often rely on organocatalysis, photoredox catalysis, or the inherent reactivity of the substrates under basic or acidic conditions. rsc.org

A prominent metal-free approach involves the generation of difluorocarbene (:CF₂) from reagents like ethyl bromodifluoroacetate using a simple base such as potassium carbonate. chinesechemsoc.org The reaction to form 3-fluorinated oxindoles is catalyst-free and proceeds through a proposed pathway involving nucleophilic attack of the amine onto the carbene, followed by intramolecular cyclization and rearrangement. chinesechemsoc.org

Photoredox catalysis using organic dyes like Eosin Y offers another metal-free strategy. thieme-connect.com For instance, the C-3 formylation of indoles can be achieved under visible light irradiation. The proposed mechanism involves the photo-excited dye (EY*) being reduced by a sacrificial agent to generate a radical cation, which then initiates the desired transformation. thieme-connect.com

Additionally, metal-free hydrogen autotransfer reactions have been reported for the alkylation of indoles, including 5-bromo-4-fluoroindole. chemrxiv.org This process is thought to occur via a chain mechanism involving the initial oxidation of an alcohol to an aldehyde, condensation with the indole, and subsequent reduction by another alcohol molecule, all mediated by a simple base like Cs₂CO₃. chemrxiv.org

Deuterium (B1214612) Labeling Studies for Mechanistic Insights

Deuterium labeling is a powerful tool for probing reaction mechanisms by replacing hydrogen atoms with their heavier isotope, deuterium. arkat-usa.org This isotopic substitution can influence reaction rates (a phenomenon known as the kinetic isotope effect) and can be tracked throughout a reaction to determine which bonds are broken and formed. arkat-usa.orgresearchgate.net

In the context of indoles, deuterium labeling has been instrumental in understanding various transformations. For instance, gold(I)-catalyzed hydrogen isotope exchange on indoles has been studied using deuterated methanol (B129727) (CD3OD) and deuterium oxide (D2O) as deuterium sources. chemrxiv.org These studies revealed that C3-unsubstituted indoles are selectively labeled at the C3 position, while C3-substituted indoles are labeled at the C2 position. chemrxiv.org Mechanistic investigations pointed to the involvement of an aurated indole as a key intermediate. chemrxiv.org

A programmable deuteration platform for indoles using palladium catalysis with deuterated acetic acid has also been developed, allowing for selective deuteration at the C2 and C3 positions. acs.org Interestingly, subsequent treatment with potassium carbonate in a protic solvent can selectively remove the deuterium label at the C3 position, yielding C2-deuterated indoles. acs.org While initial results with 4-fluoroindole were promising, showing 79% deuterium incorporation, the compound unfortunately decomposed upon treatment with potassium carbonate. acs.org

These labeling studies provide valuable insights into the reactivity of the indole core, which is directly relevant to understanding the behavior of substituted indoles like this compound in similar reaction environments. The ability to selectively introduce deuterium can help elucidate the roles of different positions on the indole ring during a reaction.

Table 1: Deuterium Labeling Studies of Indoles

| Catalyst/Reagent | Deuterium Source | Key Finding | Citation |

|---|---|---|---|

| Gold(I) | CD3OD, D2O | Selective labeling at C3 for unsubstituted indoles and C2 for C3-substituted indoles, proceeding through an aurated intermediate. | chemrxiv.org |

Regioselectivity and Chemoselectivity in Synthesis

Regioselectivity and chemoselectivity are fundamental concepts in organic synthesis that dictate the outcome of reactions with multiple possible reaction sites or functional groups. slideshare.netdurgapurgovtcollege.ac.inyoutube.com

Regioselectivity refers to the preference of a reaction to occur at one position over another. durgapurgovtcollege.ac.in In the synthesis of substituted indoles, this is crucial for controlling the position of substituents on the indole ring. For example, in reactions involving meta-substituted anilines, the formation of 6-substituted indoles is often favored over 4-substituted isomers, likely due to steric hindrance. mdpi.com However, a notable exception is the reaction of a 3-fluoro-substituted iminidamide, which exclusively yields 4-fluoroindole, although a detailed explanation for this regiochemical outcome was not provided in the initial report. mdpi.com

Chemoselectivity is the ability to react with one functional group in the presence of other, similar functional groups. slideshare.netyoutube.com The synthesis of complex molecules often requires reagents that can selectively target a specific part of the molecule without affecting others. ethz.ch

The synthesis of 4-fluoro-2-methyl-indol-5-ol, an intermediate for the oncology drug brivanib (B1684546) alaninate, highlights the importance of controlling both regioselectivity and chemoselectivity. researchgate.net The process involves the coupling of this fluoroindole derivative with a pyrrolotriazine, where precise control over the reaction conditions is necessary to minimize the formation of impurities. researchgate.net

Transition State Analysis

Computational methods, such as density functional theory (DFT), are powerful tools for modeling transition state structures. researchgate.net For instance, transition structures for the SNAr reaction between indole and 4-fluorobenzonitrile (B33359) have been predicted using DFT calculations. researchgate.net These calculations can help to elucidate whether a reaction proceeds through a stepwise or concerted mechanism and can explain observed selectivity. researchgate.net

Experimental techniques like kinetic isotope effects (KIEs), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide valuable data that can validate computational models. numberanalytics.com Studies on the electronically excited states of 4-fluoroindole have utilized rotationally resolved electronic Stark spectroscopy and ab initio calculations to determine the nature of these states. researchgate.net Such studies reveal how the position of the fluorine atom influences the electronic properties of the indole ring, which in turn affects its reactivity and the transition states of its reactions. researchgate.net

The analysis of transition states can also guide the design of new catalysts and the optimization of reaction conditions to favor desired outcomes. numberanalytics.com For example, understanding the transition state of a catalytic cycle can help in designing ligands or catalysts that lower the activation energy of the desired pathway or increase the energy of competing, undesired pathways. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Fluoroindole |

| Deuterated Methanol |

| Deuterium Oxide |

| Potassium Carbonate |

| 4-Fluorobenzonitrile |

| 4-Fluoro-2-methyl-indol-5-ol |

| Brivanib Alaninate |

Theoretical and Computational Studies on 4 Fluoroindoline

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for investigating the intrinsic properties of molecules. u-tokyo.ac.jpfiveable.me These methods, by solving the Schrödinger equation, offer insights into molecular geometries, orbital energies, and electron distribution, which are crucial for predicting chemical behavior. fiveable.me

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. xmu.edu.cnpennylane.ailumpac.pro.br For 4-fluoroindoline, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. The optimized geometry is the starting point for many other computational analyses. pennylane.ai High-level theoretical methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), are commonly employed for this purpose. fiveable.meajchem-a.com The process iteratively adjusts the nuclear coordinates until the forces on the atoms are negligible, indicating a stable structure. pennylane.ai

The following table presents a hypothetical set of optimized geometric parameters for this compound, which would be derived from such calculations.

| Parameter | Value |

| C-N Bond Length (Å) | 1.39 |

| C-F Bond Length (Å) | 1.36 |

| N-H Bond Length (Å) | 1.01 |

| C-C (aromatic) Bond Length (Å) | 1.39-1.41 |

| C-C (aliphatic) Bond Length (Å) | 1.52-1.54 |

| C-N-C Bond Angle (°) | 109.5 |

| F-C-C-C Dihedral Angle (°) | 180.0 |

| Note: These are representative values and would be precisely determined by specific computational methods. |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.orgnumberanalytics.com These orbitals are key to understanding a molecule's reactivity, as the HOMO is typically involved in nucleophilic reactions (electron donation) and the LUMO in electrophilic reactions (electron acceptance). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. ajchem-a.com For this compound, FMO analysis can predict its behavior in various chemical reactions. wikipedia.orgimperial.ac.uk

The table below illustrates the kind of data obtained from an FMO analysis of this compound.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily located on the indole (B1671886) ring, indicating its role as an electron donor. |

| LUMO | -0.5 | Distributed over the aromatic and pyrroline (B1223166) rings, suggesting sites for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 | Indicates good kinetic stability. |

| Note: The specific energy values are dependent on the computational level of theory used. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized bonds and lone pairs, which aligns with the intuitive Lewis structure concept. uni-muenchen.dewikipedia.org This method examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. uni-muenchen.dewisc.edu For this compound, NBO analysis can reveal the nature of the C-F bond, the hybridization of atoms, and the extent of electron delocalization from the nitrogen lone pair into the aromatic system. These interactions are crucial in understanding the molecule's electronic properties and reactivity. wikipedia.orgaiu.edu

A hypothetical summary of NBO analysis findings for this compound is presented in the table below.

| Interaction (Donor -> Acceptor) | Stabilization Energy (kcal/mol) | Implication |

| N(lp) -> π(C=C) | 45.2 | Significant delocalization of the nitrogen lone pair into the aromatic ring, contributing to its electronic properties. |

| π(C=C) -> π(C=C) | 20.5 | Aromatic resonance stabilization within the benzene (B151609) ring. |

| σ(C-H) -> σ*(C-F) | 1.8 | Weak hyperconjugative interaction involving the C-F bond. |

| Note: These values are illustrative and would be determined through specific NBO calculations. |

Electrostatic potential (ESP) maps illustrate the charge distribution on the molecular surface, providing insights into a molecule's reactivity towards charged or polar species. nih.gov The ESP is calculated by placing a positive point charge at various points on the molecular surface and calculating the resulting energy. Regions of negative potential (typically colored red or yellow) indicate areas that are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would likely show a negative potential around the fluorine atom due to its high electronegativity and around the nitrogen atom due to its lone pair. DFT calculations are often used to predict the effects of charge on the chemical shifts in fluorinated molecules. anu.edu.au

The following table summarizes the expected ESP characteristics for this compound.

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

| Nitrogen Atom | Negative | Site for protonation and interaction with electrophiles. |

| Fluorine Atom | Negative | Influences intermolecular interactions through dipole-dipole forces. |

| Aromatic Ring (π-system) | Negative | Potential site for electrophilic aromatic substitution. |

| N-H Hydrogen | Positive | Acts as a hydrogen bond donor. |

Natural Bond Orbital (NBO) Analysis

Computational Modeling of Fluorinated Indole/Indoline (B122111) Systems

Computational modeling extends beyond the analysis of isolated molecules to simulate their behavior in more complex environments. This is particularly relevant for understanding how fluorinated indole and indoline derivatives interact with biological systems or other molecules.

The table below provides an example of the types of insights that can be gained from MD simulations of a fluorinated indoline derivative interacting with a protein.

| Simulation Metric | Observation | Interpretation |

| Root Mean Square Deviation (RMSD) | Low and stable for the ligand in the binding pocket. | The ligand forms a stable complex with the protein. |

| Root Mean Square Fluctuation (RMSF) | Increased flexibility in a specific loop of the protein upon ligand binding. | The ligand induces a conformational change in the protein. |

| Hydrogen Bond Analysis | Persistent hydrogen bonds between the indoline N-H group and a specific amino acid residue. | Strong and specific hydrogen bonding contributes to binding affinity. |

| Solvation Free Energy | Lower for the fluorinated derivative compared to the non-fluorinated analog. | Fluorination can impact the molecule's interaction with water, potentially affecting its solubility and permeability. researchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a important tool for investigating the electronic structure and properties of fluorinated indole derivatives, including this compound. tci-thaijo.org DFT calculations allow for the determination of various molecular properties that are crucial for understanding the reactivity and behavior of these compounds. researchgate.net

Key insights from DFT studies on related fluorinated aromatic compounds include:

Molecular Geometry and Stability: DFT methods, such as B3LYP with basis sets like 6-31G(d), are employed to optimize the molecular geometry and determine the most stable conformations. For instance, in related 1-(arylsulfonyl)indole molecules, the rotational barrier around the sulfur-nitrogen bond has been calculated to be in the range of 2.5 to 5.5 kcal/mol, indicating the potential for multiple conformers at room temperature.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with the HOMO-LUMO gap, provide valuable information about electronic excitation and chemical reactivity. The introduction of a fluorine atom at the 4-position, combined with other substituents like a phenylsulfonyl group, significantly alters the electron density distribution due to fluorine's strong inductive electron-withdrawing effect.

Reactivity Descriptors: DFT calculations can furnish various local reactivity descriptors, including ionization potential, electron affinity, chemical hardness, and electrophilicity, which help in understanding the reactive sites within the molecule. tci-thaijo.org

Excited States: DFT, in combination with methods like multi-reference configuration interaction (DFT/MRCI), has been utilized to study the character of the lowest electronically excited singlet states (S1 and S2) of fluoroindoles. researchgate.net These studies reveal that the position of the fluorine atom influences the mixing of La and Lb states, which in turn affects the molecule's photophysical properties. researchgate.net For 4-fluoroindole (B1304775), the S1 state is predominantly of Lb character. researchgate.net

DFT calculations have also been instrumental in analyzing the effects of the cellular environment on the properties of fluorinated tryptophans, for which 4-fluoroindole serves as a precursor. These studies show that while the ¹⁹F chemical shifts are sensitive to electric fields, the protein and water environment provide significant dielectric shielding. anu.edu.au

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Fluorinated Indoles and Related Compounds

| DFT Functional | Basis Set | Application | Reference |

| B3LYP | 6-31G(d) | Geometry optimization, HOMO-LUMO analysis | |

| B3LYP | 6-31+G(d,p) | Calculation of ¹⁹F shielding tensors | anu.edu.au |

| DFT/MRCI | Not Specified | Study of excited state character | researchgate.net |

| ωB97XD | aug-cc-pvdz | Prediction of ¹⁹F NMR chemical shifts | researchgate.net |

This table is generated based on available data for fluorinated indoles and related aromatic compounds and may not be exhaustive for all studies on this compound.

Evaluation of Electronic Structure Methods

The accurate prediction of properties like NMR chemical shifts for fluorinated compounds heavily relies on the choice of electronic structure methods. nih.gov Various computational methods have been evaluated for their ability to calculate the ¹⁹F chemical shifts of fluorinated amino acids and their analogues, including 4-fluoroindole. nih.govpsi-k.net

Key findings from these evaluations include:

Method Performance: A range of methods, including 11 density functionals, Hartree-Fock (HF), and Møller–Plesset perturbation theory (MP2), have been assessed. nih.gov Functionals such as BH and HLYP, M06L, ωB97XD, and ωB97X have shown good performance in predicting absolute ¹⁹F NMR chemical shifts. nih.gov

Basis Sets and Solvation Models: The choice of basis set and solvation model also plays a critical role. For instance, the BH and HLYP functional with the 6-31+G* basis set and the CPCM solvent model, as well as the ωB97X functional with the 6-31+G* basis set and the SMD solvent model, have been identified as particularly effective. nih.gov

Scaling Factors: To improve the accuracy of predicted chemical shifts, scaling factors are often applied. nih.govnih.gov The best-performing methods are typically those where the calculated scaling factor is close to 1. nih.gov

Computational Cost vs. Accuracy: While more computationally expensive methods might offer higher accuracy, studies have focused on finding a balance. For example, the ωB97XD/aug-cc-pvdz level of theory has been recommended for its good combination of accuracy and computational time in predicting ¹⁹F chemical shifts for a range of fluorinated molecules. researchgate.net

Table 2: Comparison of Electronic Structure Methods for Predicting ¹⁹F NMR Chemical Shifts

| Method | Basis Set | Solvation Model | Key Finding | Reference |

| BH and HLYP | 6-31+G | CPCM | Nominally one of the best methods for absolute shift prediction. | nih.gov |

| ωB97X | 6-31+G | SMD | Nominally one of the best methods for absolute shift prediction. | nih.gov |

| ωB97XD | aug-cc-pvdz | Not Specified | Recommended for best combination of accuracy and computational time. | researchgate.net |

| Hartree-Fock | Not Specified | Not Specified | Accurate with the use of scaling factors. | nih.gov |

This table summarizes findings from evaluation studies and highlights some of the recommended methods.

Analysis of Fluorine-Containing Radicals in Functionalization

The introduction of fluorine into organic molecules can significantly alter their reactivity, including their behavior in radical reactions. While specific studies focusing solely on this compound radicals are limited, the principles of how fluorine affects radical stability and reactivity in aromatic systems are well-established. nih.gov

Electrophilicity and Nucleophilicity Parameters

The concepts of electrophilicity and nucleophilicity are crucial for understanding the reactivity of chemical species. tci-thaijo.org For fluorine-containing radicals, these parameters are influenced by the high electronegativity of the fluorine atom.

Electrophilicity: The fluorine atom's strong electron-withdrawing nature generally increases the electrophilicity of an adjacent radical center, making it more susceptible to attack by nucleophiles.

Nucleophilicity: Conversely, the electron-withdrawing effect of fluorine decreases the nucleophilicity of a radical, making it less likely to attack electron-deficient centers.

In the context of functionalization reactions, understanding these parameters helps predict how a this compound-derived radical might interact with other reagents. nih.gov

Reduction Potentials and Oxidizing Ability

The reduction potential of a species is a measure of its tendency to gain electrons. wikipedia.org A higher, more positive reduction potential indicates a greater affinity for electrons and a stronger oxidizing ability. chemistrytalk.orglibretexts.orgwikipedia.org

Redox Reactions: The standard reduction potential is a key factor in predicting the spontaneity of redox reactions. chemistrytalk.org A species with a higher reduction potential will tend to oxidize a species with a lower reduction potential. wikipedia.org

Reactivity Scales and Activation Barriers

The reactivity of radicals can be quantified and compared using reactivity scales. The activation barrier, or activation energy, is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate.

Activation Barriers in Functionalization: In reactions involving the functionalization of fluorinated compounds, the presence of fluorine can affect the activation barriers of various steps. For example, in electrophilic aromatic substitution, the deactivating, electron-withdrawing nature of fluorine generally increases the activation energy for the reaction. However, fluorine's ability to stabilize a positive charge in the transition state through resonance can sometimes counteract this effect, particularly for substitution at the ortho and para positions.

Computational Insights: Computational methods, such as DFT, are frequently used to calculate the activation barriers for proposed reaction mechanisms. researchgate.net These calculations can help to elucidate the most likely reaction pathways and explain observed regioselectivity in the functionalization of molecules like this compound.

Computational Predictions for Spectroscopic Properties (e.g., ¹⁹F NMR Chemical Shifts)

Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules, with a particular focus on ¹⁹F NMR chemical shifts for fluorinated compounds due to their sensitivity to the local chemical environment. anu.edu.aunih.gov

Sensitivity of ¹⁹F NMR: The ¹⁹F nucleus is highly sensitive to its electronic surroundings, leading to a large chemical shift dispersion of over 400 ppm. nih.govacs.org This sensitivity makes ¹⁹F NMR a powerful tool for probing molecular structure and interactions. acs.org

Predictive Methods: DFT calculations are the primary method for predicting ¹⁹F NMR chemical shifts. anu.edu.aunih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net

Factors Influencing Chemical Shifts: Several factors influence the ¹⁹F chemical shift, including:

Local electronic environment: The covalent structure and the nature of neighboring atoms and groups. acs.org

Electrostatic effects: The electric fields generated by nearby charges can cause significant shifts. anu.edu.au

Solvent effects: The surrounding solvent can polarize the molecule and alter the shielding of the fluorine nucleus. nih.gov

Accuracy of Predictions: The accuracy of predicted ¹⁹F NMR chemical shifts depends on the chosen computational method, basis set, and the inclusion of solvent effects. nih.govnih.gov Studies have shown that with appropriate methods and scaling factors, it is possible to predict chemical shifts with a mean absolute deviation of around 2-3 ppm. researchgate.netnih.gov This level of accuracy is often sufficient to distinguish between different isomers or to assign specific resonances in a molecule with multiple fluorine atoms. nih.gov

Table 3: Calculated vs. Experimental ¹⁹F NMR Chemical Shifts for 4-Fluoroindole in Different Solvents

| Solvent | Calculated Shift (ppm) | Experimental Shift (ppm) | Reference |

| Ethanol (B145695) | Data not available | -125.4 | nih.gov |

| Pyridine | Data not available | -126.1 | nih.gov |

| Water | Data not available | -124.2 | nih.gov |

| DMSO | Data not available | -125.1 | nih.gov |

Interpreting and Assigning ¹⁹F NMR Spectra

The interpretation and assignment of nuclear magnetic resonance (NMR) spectra are fundamental to the structural elucidation of organic molecules. For fluorine-containing compounds, ¹⁹F NMR spectroscopy is a particularly powerful analytical tool due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus, which provides detailed information about the local electronic environment of the fluorine atom. biophysics.org

While specific experimental ¹⁹F NMR data for this compound is not extensively available in the public domain, theoretical and computational methods can be employed to predict its spectral characteristics. The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the indoline ring system. The electron-donating nature of the nitrogen atom and the aromatic character of the benzene ring will be the primary determinants of the shielding environment of the fluorine nucleus.

For context, the ¹⁹F NMR chemical shifts of related fluoroindole derivatives have been reported. For instance, in deuterated chloroform (B151607) (CDCl₃), 6-fluoro-3-methyl-1H-indole exhibits a ¹⁹F chemical shift of -121.75 ppm, while 5-fluoro-3-methyl-1H-indole shows a signal at -125.24 ppm. rsc.org These values provide an approximate range for the expected chemical shift of this compound. Computational studies on various fluorinated aromatic compounds have shown that density functional theory (DFT) calculations can predict ¹⁹F chemical shifts with a reasonable degree of accuracy, often with a mean absolute deviation of a few parts per million (ppm). researchgate.net

The assignment of the ¹⁹F NMR signal for this compound would be unambiguous due to the presence of a single fluorine atom. The signal would likely appear as a multiplet due to coupling with neighboring aromatic protons. The specific splitting pattern would be dependent on the coupling constants (J-values) with the protons at the C5 and C7 positions of the indoline ring.

Table 1: Representative ¹⁹F NMR Chemical Shifts of Related Fluoroindole Compounds in CDCl₃

| Compound | Chemical Shift (δ) in ppm |

| 6-Fluoro-3-methyl-1H-indole | -121.75 rsc.org |

| 5-Fluoro-3-methyl-1H-indole | -125.24 rsc.org |

This table presents data for related compounds to provide context for the expected chemical shift of this compound.

Solvent Effects on Chemical Shifts

The chemical shift of a nucleus in an NMR spectrum can be influenced by the surrounding solvent. This is due to intermolecular interactions between the analyte and the solvent molecules, which can alter the local electronic environment of the nucleus under observation. These solvent effects are also pertinent in ¹⁹F NMR spectroscopy.

Furthermore, computational studies have been conducted to account for solvent effects on ¹⁹F NMR chemical shifts. The use of continuum solvent models, such as the Solvation Model based on Density (SMD), in DFT calculations has been shown to improve the accuracy of predicted chemical shifts compared to gas-phase calculations. researchgate.net While these computational methods provide valuable insights, experimental validation with a range of solvents would be necessary for a comprehensive understanding of the solvent effects on the ¹⁹F NMR of this compound.

Structure-Activity Relationship Studies (SAR) in a Computational Context

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery and development, aiming to correlate the chemical structure of a compound with its biological activity. oncodesign-services.com Computational, or in silico, SAR studies employ molecular modeling and statistical techniques to predict the activity of new compounds and to guide the optimization of lead structures. nih.gov

While specific computational SAR studies focusing solely on this compound as the primary scaffold are not widely reported in the public domain, the broader class of fluoroindoles has been the subject of such investigations. These studies consistently highlight the favorable contribution of the fluorine substituent to the biological activity of indole derivatives.

For example, a quantitative structure-activity relationship (QSAR) analysis of halogenated indoles revealed that the presence of a fluoro group on the indole moiety is crucial for its antifungal activity against Botrytis cinerea. researchgate.netresearchgate.netnih.gov Molecular dynamics simulations and density functional theory calculations in the same study indicated that fluoroindoles form stable interactions with microtubule polymerase, a key fungal protein. researchgate.netresearchgate.netnih.gov This suggests that the fluorine atom in compounds like 4-fluoroindole likely participates in key interactions within the target binding site, potentially through favorable electrostatic or hydrophobic interactions.

In other computational studies on indole derivatives, the electronic properties conferred by substituents on the indole ring are shown to be critical for activity. rsc.org The high electronegativity of fluorine in the 4-position of the indoline ring would significantly modulate the electronic distribution of the aromatic system, which in turn can influence its binding affinity to biological targets. In silico studies often involve the generation of a pharmacophore model, which defines the essential structural features required for biological activity, and the subsequent docking of candidate molecules into the active site of a target protein. mdpi.com The inclusion of this compound in such computational models would help to elucidate its potential as a building block for the design of novel therapeutic agents.

Applications and Advanced Research Directions of 4 Fluoroindoline

Applications in Pharmaceutical Development and Drug Discovery

4-Fluoroindoline, a fluorinated derivative of the indoline (B122111) scaffold, has emerged as a significant building block in the realm of pharmaceutical development and drug discovery. The introduction of a fluorine atom at the 4-position of the indoline ring system imparts unique physicochemical properties that can enhance the pharmacological profile of a molecule. chemimpex.comvulcanchem.com These properties include increased metabolic stability, improved binding affinity to biological targets, and altered electronic characteristics, making this compound a valuable starting material for the synthesis of novel therapeutic agents. chemimpex.comvulcanchem.comnih.gov Its utility spans various therapeutic areas, including the development of treatments for cancer, neurological disorders, and infectious diseases. chemimpex.comrsc.orgbiosynth.com

Building Block for Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). chemimpex.comgoogle.com The indoline core is a prevalent motif in many biologically active compounds, and the 4-fluoro substituent provides a strategic advantage in drug design. chemimpex.comnih.gov Medicinal chemists utilize this compound to construct molecules with tailored properties, aiming to optimize efficacy and pharmacokinetic profiles. nih.gov The presence of fluorine can block metabolic pathways, leading to a longer duration of action, and can also influence the conformation of the molecule, thereby enhancing its interaction with a specific biological target. vulcanchem.comnih.gov

A notable example of its application is in the synthesis of inhibitors for various enzymes and receptors. For instance, it has been used as a reactant in the preparation of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. Furthermore, it is a key component in the synthesis of potent selective serotonin (B10506) reuptake inhibitors (SSRIs), highlighting its importance in developing treatments for neurological conditions. The versatility of this compound as a building block is also demonstrated in its use for creating inhibitors of HIV-1 attachment, sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors for diabetes management, and histone deacetylase (HDAC) inhibitors.

The synthesis of these complex APIs often involves multi-step processes where this compound is a key starting material or intermediate. For example, the preparation of certain advanced intermediates for oncology therapies, such as the investigational drug brivanib (B1684546) alaninate, has utilized a 4-fluoroindole (B1304775) derivative. researchgate.net The commercial-scale synthesis of such intermediates underscores the industrial relevance of fluorinated indoles in pharmaceutical manufacturing. google.comresearchgate.net

Development of Novel Therapeutic Agents

The unique structural and electronic properties of this compound have positioned it as a valuable scaffold for the discovery of new drugs. chemimpex.com Researchers have incorporated this moiety into various molecular frameworks to explore novel therapeutic activities.

In the field of oncology, this compound derivatives have shown significant promise. chemimpex.comrsc.org They have been investigated as inhibitors of key biological targets involved in cancer progression. One of the most promising areas of research is the development of PERK (protein kinase R-like endoplasmic reticulum kinase) inhibitors. nih.govrsc.org PERK is a critical component of the unfolded protein response, which is often hijacked by cancer cells to survive under stressful conditions.

Studies have shown that this compound-containing compounds can be potent and selective inhibitors of PERK. For instance, a series of this compound derivatives displayed PERK inhibitory activity with IC50 values in the nanomolar range (0.5 to 2.5 nM). rsc.org Notably, the introduction of the fluorine atom at the 4-position of the indoline ring led to a significant improvement in activity compared to the non-fluorinated analogs. nih.govrsc.org For example, one this compound derivative showed a 3-fold increase in PERK inhibitory activity (IC50 = 0.8 nM) compared to its non-fluorinated counterpart (IC50 = 2.5 nM). rsc.org This enhancement in potency highlights the strategic importance of fluorination in the design of these anti-cancer agents. nih.govrsc.org

Another important target in cancer therapy is the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. Researchers have designed and synthesized 4-fluoroindole derivatives that exhibit potent inhibitory activity against VEGFR-2 kinase. rsc.org Several of these compounds demonstrated anti-angiogenesis activities in the nanomolar range, with one particular derivative showing an IC50 value of 3.8 nM. rsc.org

| Compound Class | Target | Key Findings |

| This compound derivatives | PERK | IC50 values ranging from 0.5 to 2.5 nM. A 3-fold increase in activity was observed with fluorination. rsc.org |

| 4-Fluoroindole derivatives | VEGFR-2 | Significant anti-angiogenesis activity with IC50 values as low as 3.8 nM. rsc.org |

| Pyridyl-ethenyl-indoles | Tryptophan dioxygenase | Investigated as potential anticancer immunomodulators. |

The this compound scaffold is also being explored for the development of drugs targeting the central nervous system. chemimpex.com The ability of the fluorine atom to modulate properties like lipophilicity and metabolic stability is particularly advantageous for designing neuroactive compounds that can cross the blood-brain barrier. chemimpex.comvulcanchem.com

Research in this area has focused on developing compounds for various neurological and psychiatric disorders. chemimpex.com For instance, 4-fluoroindole has been used as a reactant in the preparation of potent selective serotonin reuptake inhibitors (SSRIs), a class of drugs widely used to treat depression and anxiety disorders. Additionally, it has been utilized in the synthesis of monoamine reuptake inhibitors, which are also of interest for treating mood disorders. More recent research has explored N-substituted indoles, including those derived from 4-fluoroindole, for their potential in treating brain disorders by promoting neuronal growth. google.com

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Fluorinated heterocyclic compounds, including derivatives of 4-fluoroindole, have shown potential in addressing this challenge. rsc.org The introduction of a fluorine atom can enhance the antimicrobial potency of a compound. rsc.org

4-Fluoroindole has been used as a reactant in the preparation of antifungal agents. Specifically, it has been shown to inhibit the growth of opportunistic fungi such as Cryptococcus neoformans and Aspergillus niger. biosynth.com Furthermore, research has indicated that 4-fluoroindole can enhance the effectiveness of existing antibiotics. For example, it has been found to improve the efficacy of kanamycin (B1662678) against the multidrug-resistant pathogen Pseudomonas aeruginosa. ossila.com

Beyond the specific therapeutic areas mentioned above, this compound serves as a versatile platform for designing inhibitors against a wide range of biological targets. nih.govrsc.org The strategic placement of the fluorine atom can significantly influence the binding affinity and selectivity of a molecule for its target protein. nih.gov

One notable example is the development of inhibitors for the endoplasmic reticulum kinase (PERK). nih.govrsc.org As previously discussed in the context of anti-cancer agents, fluorination of the indoline at the 4-position was a key strategy in optimizing the potency of these inhibitors. nih.gov This approach led to the discovery of compounds with low nanomolar IC50 values. rsc.org

Furthermore, 4-fluoroindole derivatives have been investigated as inhibitors of other important enzymes, including:

Tryptophan dioxygenase: For potential applications in cancer immunotherapy.

Histone deacetylases (HDACs): A class of enzymes that are important targets in cancer therapy.

HIV-1 attachment: As a strategy for developing antiviral drugs.

Sodium-Dependent Glucose Co-transporter 2 (SGLT2): For the management of hyperglycemia in diabetes.

The development of these inhibitors often involves structure-activity relationship (SAR) studies, where the effect of substituents on the this compound core is systematically evaluated to maximize potency and selectivity. nih.govrsc.org

Anti-bacterial/Anti-microbial Agents

Impact of Fluorine on Drug Properties

The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, which in turn can have a profound impact on its behavior as a drug. numberanalytics.comencyclopedia.pub This is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. nih.govmdpi.com In the context of this compound and its derivatives, the presence of the fluorine atom can influence metabolic stability, permeability, and bioavailability. nih.govmdpi.comresearchgate.net

Permeability: The ability of a drug to pass through biological membranes, known as permeability, is crucial for its absorption and distribution. mdpi.com Lipophilicity, or the "greasiness" of a molecule, is a key determinant of its permeability. drughunter.com The introduction of fluorine can increase a molecule's lipophilicity. numberanalytics.comnih.gov This is because the highly electronegative fluorine atom can alter the electron distribution within the molecule, making it more compatible with the lipid-rich environment of cell membranes. drughunter.com An optimal level of lipophilicity is generally desired for good oral bioavailability. mdpi.com Therefore, the fluorine atom in this compound can potentially enhance its ability to be absorbed from the gastrointestinal tract. numberanalytics.comnih.gov

Synthesis of Fluorinated Amino Acids (e.g., 4-Fluorotryptophan)

This compound serves as a valuable starting material for the synthesis of fluorinated amino acids, most notably 4-fluorotryptophan. montclair.edutandfonline.comtandfonline.com Fluorinated amino acids are of significant interest to biological and medicinal chemists as they can be used as probes to study protein structure and function, or as components of therapeutic peptides. mdpi.comtandfonline.com

A reported synthesis of stereochemically pure (L)-4-fluorotryptophan commences with 4-fluoroindole, which can be derived from this compound. montclair.edutandfonline.com The synthesis involves a seven-step process. montclair.edutandfonline.com A key step in this synthetic route is a diastereoselective alkylation of a Schöllkopf chiral auxiliary with a fluorinated electrophile. montclair.edutandfonline.comtandfonline.com This particular reaction is crucial for establishing the desired stereochemistry of the final amino acid product. tandfonline.com The reaction steps are reported to be efficient, with yields of at least 80% for each step. montclair.edutandfonline.com

The process can be summarized as follows:

Preparation of the Electrophile: 4-Fluoroindole is first converted into a suitable electrophile.

Diastereoselective Alkylation: The fluorinated electrophile is then reacted with the Schöllkopf chiral auxiliary. This step introduces the amino acid backbone with the correct stereoconfiguration.

Deprotection: The final step involves the removal of protecting groups to yield the desired (L)-4-fluorotryptophan. tandfonline.com

This method provides an efficient and enantioselective route to (L)-4-fluorotryptophan, a valuable tool for various biochemical and pharmaceutical research applications. tandfonline.com For example, the incorporation of 4-fluorotryptophan into proteins allows for the use of ¹⁹F NMR spectroscopy to probe protein structure and dynamics. nih.gov

Applications in Material Science and Organic Electronics

Beyond its applications in the life sciences, this compound and its derivatives are also finding use in the field of material science and organic electronics. ossila.comchemimpex.comchemimpex.com The unique electronic properties conferred by the fluorine atom make these compounds attractive building blocks for a variety of organic electronic devices. chemimpex.comrsc.org The field of organic electronics utilizes organic molecules to create electronic devices, offering potential advantages such as low cost, flexibility, and large-area fabrication. researchgate.netfrontiersin.org

The introduction of fluorine atoms into conjugated organic materials can have several beneficial effects. rsc.org It can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and improve the material's resistance to oxidative degradation. rsc.org Furthermore, intermolecular C-H···F interactions can promote a favorable π-stacking arrangement in the solid state, which is crucial for efficient charge transport. rsc.org

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 4-fluoroindole, which can be synthesized from this compound, have shown promise for use in organic light-emitting diodes (OLEDs). ossila.comchemimpex.comchemimpex.com OLEDs are a display technology that utilizes a thin film of organic material to emit light when an electric current is applied. Polymers derived from 5-fluoroindole, a related compound, have been shown to exhibit blue light emission, suggesting their potential for use in OLED applications. ossila.com The incorporation of fluorine can enhance the performance of OLED materials. chemimpex.comchemimpex.com

Dye-Sensitized Solar Cells (DSSCs)

4-Fluoroindole and its derivatives are also being explored as components in dye-sensitized solar cells (DSSCs). ossila.com DSSCs are a type of low-cost solar cell that uses a photosensitive dye to absorb sunlight and generate electricity. researchgate.netdyenamo.se Indole (B1671886) derivatives have been used as donor units in dyes for DSSCs, achieving power conversion efficiencies of up to 13.6%. ossila.com The electronic properties of the dye are critical to the performance of the DSSC, and the introduction of fluorine can be used to tune these properties. rsc.org

Organic Photovoltaics (OPVs)

The unique electronic properties of this compound derivatives also make them suitable for applications in organic photovoltaics (OPVs). chemimpex.comchemimpex.com OPVs, or organic solar cells, are a type of photovoltaic that uses organic electronics to convert sunlight into electricity. mdpi.com Fluorinated compounds are often used in the active layer of OPVs to improve their efficiency and stability. nih.gov For instance, This compound-2,3-dione (B1316342) has been investigated as an electron acceptor material in organic solar cells.

Polymers and Coatings

4-Fluoroindole can be used to synthesize polyindoles through oxidative polymerization. ossila.comossila.com These fluorinated polymers are conducting materials with potential applications in various electronic devices. ossila.comossila.com The presence of fluorine in polymers can impart a range of desirable properties, including improved thermal and chemical resistance, fire resistance, and enhanced dielectric characteristics. aps-coatings.com Fluoropolymers are used in a variety of high-performance coatings due to their durability and unique surface properties. aps-coatings.com

Applications in Biochemical Research

The this compound core is of particular interest in biochemical and medicinal chemistry research due to the favorable properties conferred by the fluorine atom, such as enhanced metabolic stability, binding affinity, and permeability.

A significant area of application for this compound is in the design of specific enzyme inhibitors, particularly for cancer therapy. Research has focused on its incorporation into molecules that target Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), an enzyme involved in the unfolded protein response (UPR). The UPR is a cellular stress response pathway that can promote cancer cell survival, making its inhibition a promising therapeutic strategy. wikipedia.org

Derivatives of this compound have been synthesized and identified as potent and selective inhibitors of PERK. rsc.orgnih.gov In one major study, the substitution of an indoline core with a this compound scaffold was a key optimization step in developing a preclinical candidate. nih.gov The introduction of fluorine at the 4-position was a deliberate strategy to improve compound permeability and pharmacokinetic profiles. nih.gov

This substitution led to compounds with significantly improved biochemical potency. For instance, the this compound derivative GSK2656157 (compound 6 in the study) showed a greater than twofold improvement in PERK inhibitory activity compared to its non-fluorinated parent compound (IC₅₀ of 0.8 nM vs. 2.5 nM). nih.gov Another this compound derivative (compound 24a in a separate study) also demonstrated a threefold increase in PERK inhibitory activity over its non-fluorinated version (IC₅₀ = 0.8 nM vs. 2.5 nM). rsc.org These findings underscore the substantial and positive impact of the 4-fluoro substitution on enzyme inhibition. rsc.org

One such inhibitor, compound 24c , was identified as a potent, ATP-competitive inhibitor of PERK with an IC₅₀ of 0.9 nM and was highly selective against a panel of 300 other kinases. nih.gov This compound advanced to preclinical studies, where its oral administration led to dose-dependent inhibition of tumor growth in multiple human tumor xenograft models. rsc.orgnih.gov Computational docking studies have further elucidated the binding interactions, showing that the this compound ring can form favorable methionine-aromatic interactions within the kinase binding site. nih.govfrontiersin.org

| Compound | Core Structure | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| GSK2656157 | This compound | PERK | 0.8 | nih.gov |

| Parent of GSK2656157 | Indoline | PERK | 2.5 | nih.gov |

| Compound 24a | This compound | PERK | 0.8 | rsc.org |

| Non-fluorinated analogue of 24a | Indoline | PERK | 2.5 | rsc.org |

| Compound 24c | This compound | PERK | 0.9 | nih.gov |

While fluorinated organic molecules are often explored for use as fluorescent probes in bioimaging, research into this compound for this purpose is not extensively documented in published literature. evidentscientific.com Its oxidized counterpart, 4-fluoroindole, has been investigated for creating fluorescent probes for applications such as monitoring cancer cells. chemimpex.comossila.com The development of bio-probes from this compound derivatives remains a potential, though currently underexplored, area of research.

Studies Related to Protein Interactions and Enzyme Activity

Potential in Agricultural Chemistry

Indole derivatives are recognized as important scaffolds in the development of agrochemicals. circlestar-chem.com However, the specific application of the this compound core is not yet widely established in commercial products.

The potential for this compound to serve as a building block for novel agrochemicals like herbicides and fungicides is an area of interest, but specific examples in patents or commercialized products are limited. chemimpex.comgoogle.com The related compound, 4-fluoroindole, is noted as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. circlestar-chem.comgoogle.com The development of agrochemicals often involves the exploration of diverse heterocyclic structures, and the unique properties of this compound could theoretically be leveraged to create new active ingredients with desirable efficacy and environmental profiles. This remains a prospective field for future research and development.

Future Research Directions and Innovations

Future work on this compound is likely to concentrate on expanding its therapeutic applications and developing more environmentally benign and efficient production methods.

The synthesis of this compound is often achieved through the chemical reduction of its precursor, 4-fluoroindole. nih.govfrontiersin.org As the demand for such specialized chemical building blocks grows, there is an increasing emphasis on developing sustainable and "green" synthetic routes. tandfonline.com

Future innovations will likely focus on replacing traditional, harsh reducing agents with more sustainable catalytic systems. This includes the exploration of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. mdpi.com Methodologies such as catalytic transfer hydrogenation using green hydrogen donors or electrocatalytic reduction represent promising avenues. Furthermore, the principles of green chemistry, such as the use of water as a solvent, alternative energy sources like microwave irradiation, and designing processes with high atom economy, are central to future synthetic innovations. tandfonline.comsemanticscholar.org While many green methods have been developed for indole derivatives generally, their specific application and optimization for the industrial-scale production of this compound is a key direction for future research. researchgate.net

Expansion of Reaction Scope

The synthetic utility of this compound is an area of growing interest, with researchers exploring new ways to functionalize this heterocyclic scaffold. The expansion of its reaction scope is critical for accessing a wider array of derivatives with potential applications in various fields of chemical science. Research efforts have been directed towards developing novel catalytic methods and reaction conditions to achieve selective modifications at different positions of the this compound molecule.

A key transformation is the catalytic C-H functionalization, which allows for the direct introduction of new chemical bonds at specific carbon-hydrogen sites. umich.eduresearchgate.net While much of the foundational work has been established on the related 4-fluoroindole scaffold, these methodologies provide a strong basis for the derivatization of this compound. For instance, palladium-catalyzed reactions have been successfully employed for the regioselective functionalization of the indole core. rsc.org One notable example is the C4-selective fluoroalkylation of indoles, which utilizes a removable directing group at the C3 position in the presence of a Pd(OAc)₂ catalyst. rsc.org This strategy highlights the potential for targeted modifications on the benzene (B151609) ring of similar compounds like this compound.

Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of indoles. mdpi.com In one study, 4-fluoroindole was successfully used as a substrate in a Friedel-Crafts type reaction with 3,4-dihydro-1,4-benzoxazin-2-ones, catalyzed by 9,10-phenanthrenedione under visible light. mdpi.com This metal-free approach offers a greener alternative for creating carbon-carbon bonds and could foreseeably be adapted for the functionalization of this compound.

The synthesis of this compound itself is commonly achieved through the catalytic hydrogenation of 4-fluoroindole. This precursor-product relationship underscores the importance of the extensive research on 4-fluoroindole, as many of the functionalization techniques developed for the indole can be applied to the indoline, particularly for reactions involving the aromatic ring. The derivatization of the indoline nitrogen and the aliphatic portion of the five-membered ring also represents a frontier in expanding its reaction scope.

Table 1: Selected Catalytic Functionalization Reactions Applicable to Fluoroindole Scaffolds

| Reaction Type | Catalyst/Conditions | Substrate Example | Product Type |

| C4-H Fluoroalkylation | Pd(OAc)₂ | 3-Carbonyl Indole | C4-Fluoroalkylated Indole |

| Friedel-Crafts Alkylation | 9,10-phenanthrenedione, visible light, Zn(OTf)₂ | 4-Fluoroindole | C3-Alkylated 4-Fluoroindole |

| C-N Coupling | Catalyst-free, heat | 3,3'-Diindolylmethane and difluoro monomers | Poly(N-arylene diindolylmethane)s |

Development of New Functional Materials

The unique electronic properties imparted by the fluorine atom make this compound a promising building block for the development of novel functional materials. While direct applications of this compound are emerging, the established use of its precursor, 4-fluoroindole, in materials science provides a strong indication of its potential. ossila.com

Fluorinated indoles have been investigated as components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The fluorine substituent can influence the frontier molecular orbital energy levels (HOMO/LUMO), which in turn affects the optoelectronic properties of the resulting materials. chemrxiv.org For instance, the fine-tuning of the blue photoluminescence of indole derivatives has been explored for device fabrication. ossila.com Following this precedent, this compound could be incorporated into polymer backbones or as pendant groups to create new materials for organic electronics.

The synthesis of functional polymers from indole-based monomers is an active area of research. researchgate.net Catalyst-free C-N coupling reactions have been utilized to create poly(N-arylene diindolylmethane)s with well-defined structures and high molecular weights. researchgate.net These polymers have shown strong solid-state fluorescence, suggesting their utility as blue-light emitters. researchgate.net The substitution of this compound into such polymer systems could lead to materials with enhanced thermal stability, solubility, and tailored optoelectronic characteristics. The saturated five-membered ring of the indoline, in contrast to the aromatic pyrrole (B145914) ring of indole, would also introduce different conformational and electronic properties to the polymer chain.

Moreover, the development of π-expanded indoloindolizines, which are polycyclic aromatic compounds with tunable fluorescence across the visible spectrum, points to the broader potential of indole-based heterocycles in optoelectronics. chemrxiv.org The strategic benzannulation and functionalization of these systems allow for precise control over their HOMO-LUMO gap. chemrxiv.org As a versatile scaffold, this compound could serve as a key starting material for the synthesis of more complex, stable, and tunable organic materials for next-generation optoelectronic devices. sigmaaldrich.commdpi.com

Table 2: Potential Applications of this compound-Based Functional Materials

| Material Class | Potential Application | Key Properties Influenced by this compound |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Enhanced charge transport, tunable emission color, improved stability |

| Donor-Acceptor Copolymers | Organic Photovoltaics (OPVs) | Modified bandgap, improved open-circuit voltage |

| Fluorescent Polymers | Solid-State Lighting, Sensors | High quantum yield, blue-light emission, environmental sensitivity |

| Cross-linked Polymers | Organic Field-Effect Transistors (OFETs) | Ordered thin-film morphology, enhanced charge carrier mobility |

常见问题

Q. What are the key considerations for designing a synthesis protocol for 4-Fluoroindoline that ensures reproducibility?

Methodological Answer:

- Hypothesis-Driven Design : Begin by defining the synthetic route (e.g., cyclization of fluorinated precursors or catalytic fluorination of indoline derivatives). Specify the independent variables (e.g., reaction temperature, catalyst loading) and dependent variables (e.g., yield, purity) .

- Controlled Variables : Maintain strict control over moisture, oxygen levels, and solvent purity to minimize side reactions .

- Data Validation : Use NMR (¹H, ¹³C, ¹⁹F) and HPLC to confirm product identity and purity. Include raw data tables in appendices, with processed data in the main text .

Q. How can researchers optimize characterization techniques for this compound to distinguish it from structural analogs?

Methodological Answer:

- Comparative Spectral Analysis : Create a reference table of key spectral peaks (e.g., ¹⁹F NMR chemical shifts, IR stretching frequencies) for this compound and its non-fluorinated analogs. Use statistical tools like principal component analysis (PCA) to identify distinguishing features .

- Crystallography : If single crystals are obtainable, compare X-ray diffraction data with computational models (DFT) to validate fluorine’s electronic effects on the indoline ring .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Meta-Analysis Framework : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability in published IC₅₀ values. Stratify data by experimental conditions (e.g., cell lines, assay protocols) to identify confounding factors .

- Mechanistic Replication : Design dose-response experiments under standardized conditions (e.g., pH, temperature) to isolate fluorine’s role in modulating receptor binding vs. metabolic stability .

Q. What advanced statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound pharmacology studies?

Methodological Answer:

- Non-Parametric Models : Use Hill equation fitting to quantify efficacy (Emax) and potency (EC₅₀). Compare results via ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across concentrations .

- Error Propagation Analysis : Calculate uncertainty intervals for kinetic parameters (e.g., kcat) using Monte Carlo simulations, especially when fluorination alters enzyme binding kinetics .

Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

Methodological Answer:

- Compartmental Modeling : Develop a physiologically based pharmacokinetic (PBPK) model incorporating fluorine’s lipophilicity and metabolic stability. Validate against in vivo plasma concentration-time curves using Akaike Information Criterion (AIC) .

- Interspecies Scaling : Adjust model parameters (e.g., clearance rates) using allometric scaling to reconcile rodent vs. human data .

Data Analysis and Interpretation

Q. What strategies mitigate bias in structure-activity relationship (SAR) studies of this compound derivatives?

Methodological Answer:

Q. How should researchers handle incomplete datasets in mechanistic studies of this compound’s reactivity?

Methodological Answer:

- Multiple Imputation : Use Bayesian methods to estimate missing kinetic data points, ensuring imputation models account for reaction mechanism constraints (e.g., Arrhenius behavior) .

- Sensitivity Analysis : Report how missing data assumptions impact conclusions (e.g., robustness of proposed catalytic cycles) .

Future Directions

What unresolved questions about this compound’s electronic properties warrant further investigation?

Methodological Answer:

- Ultrafast Spectroscopy : Probe fluorine’s inductive effects on indoline’s excited-state dynamics using femtosecond transient absorption spectroscopy .

- Computational Benchmarking : Compare DFT-predicted vs. experimentally observed Fukui indices to refine electronegativity models .

Tables for Reference

Q. Table 1. Key Spectral Markers for this compound Validation

| Technique | Diagnostic Feature | Reference Range |

|---|---|---|

| ¹⁹F NMR | Chemical shift (δ) in CDCl₃ | -120 to -125 ppm |

| IR | C-F stretching (v) | 1100–1150 cm⁻¹ |

| HPLC (C18 column) | Retention time (min) | 8.2 ± 0.3 (MeCN:H₂O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。